molecular formula C8H6N2O3S B1277546 3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid CAS No. 79932-64-2

3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid

Cat. No.: B1277546
CAS No.: 79932-64-2
M. Wt: 210.21 g/mol
InChI Key: SLUJXUKOGZUFLT-UHFFFAOYSA-N
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Description

3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid is a heterocyclic compound with the molecular formula C8H6N2O3S. . This compound features a thiazole ring fused to a pyrimidine ring, with a carboxylic acid group at the 6-position and a methyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. One common method is the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s structural similarity to purines makes it useful in studying enzyme interactions and nucleic acid analogs.

    Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound’s thiazole and pyrimidine rings allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can disrupt biological pathways, leading to the compound’s observed biological effects, such as antibacterial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a carboxylic acid group and a methyl group at specific positions makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c1-4-3-14-8-9-2-5(7(12)13)6(11)10(4)8/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUJXUKOGZUFLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424460
Record name 3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79932-64-2
Record name 3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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